molecular formula C17H19N3O4 B12830264 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 1359656-89-5

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B12830264
CAS No.: 1359656-89-5
M. Wt: 329.35 g/mol
InChI Key: CTCWUUDXYLXRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid ( 1341848-89-2) is a sophisticated chemical building block with a molecular formula of C16H17N3O4 and a molecular weight of 315.32 g/mol . This compound features a unique molecular architecture that combines two privileged scaffolds in medicinal chemistry: a piperidine ring and an imidazole core. The imidazole ring is a five-membered heterocycle known for its amphoteric properties and wide presence in biologically active molecules . Its structure includes a carboxylic acid functional group, making it a versatile intermediate for further synthetic modifications. The presence of both the imidazole moiety and the Cbz-protected (benzyloxycarbonyl) piperidine makes this compound a valuable synthon in organic and medicinal chemistry research . The imidazole ring is a key structural component in numerous therapeutic agents, including antifungal drugs, antihistamines, and antiulcer medications, often contributing to biological activity through hydrogen bonding and coordination with metal ions . The carboxylic acid group allows for the creation of amide bonds, a common strategy in drug design, using coupling agents such as carbonyldiimidazole (CDI) . This compound is intended for research applications as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of new pharmaceutical candidates. Its structure suggests potential for investigation in areas such as protease inhibition, given the imidazole's known metal-binding capabilities, or as a precursor for the development of novel heterocyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1359656-89-5

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C17H19N3O4/c21-16(22)14-10-18-15(19-14)13-6-8-20(9-7-13)17(23)24-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,18,19)(H,21,22)

InChI Key

CTCWUUDXYLXRAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC=C(N2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Cbz-Protected Piperidin-4-yl Intermediate

The preparation typically begins with the synthesis of the 1-((Benzyloxy)carbonyl)piperidin-4-yl intermediate:

  • Step 1: Protection of Piperidine Nitrogen
    The piperidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or sodium carbonate in an aqueous-organic biphasic system (e.g., toluene/water). This reaction proceeds at 0 °C to room temperature over several hours to yield the Cbz-protected piperidine derivative with high yield (~90%) and purity.
    This step is analogous to the preparation of Cbz-protected cyclic amine carboxylic esters described in related benzimidazole syntheses.

  • Step 2: Hydrolysis to Carboxylic Acid
    The ester group on the piperidine ring is hydrolyzed under basic conditions using lithium hydroxide in a THF/water mixture at 60 °C for several hours. The reaction mixture is then acidified to pH 2 to precipitate the carboxylic acid product, which is extracted and purified. Yields are typically high (~87%).

Preparation of the Imidazole-4-carboxylic Acid Core

  • The imidazole-4-carboxylic acid core can be prepared or procured commercially.
  • Protection of the imidazole nitrogen or carboxylic acid group may be performed if necessary, for example, by tritylation using triphenylmethyl chloride in pyridine/DMF at room temperature to improve handling and selectivity in subsequent steps.

Coupling of the Piperidinyl Moiety to the Imidazole Core

  • The key step involves coupling the Cbz-protected piperidin-4-carboxylic acid with the imidazole-4-carboxylic acid or its activated derivative.
  • Activation of the carboxylic acid group is commonly achieved using carbodiimide coupling agents such as N,N′-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
  • The reaction is typically carried out in polar aprotic solvents such as DMF or pyridine at temperatures ranging from room temperature to 45 °C for 12–24 hours.
  • After coupling, the product is purified by extraction and chromatographic techniques.

Deprotection and Final Purification

  • If necessary, the Cbz protecting group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst under mild conditions to yield the free amine. However, for the target compound, the Cbz group is retained.
  • The final compound is isolated by crystallization or chromatography and characterized by NMR, MS, and HPLC to confirm purity and structure.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cbz Protection of Piperidine N Benzyl chloroformate, NaHCO3, toluene/water, 0 °C to RT, 6 h ~90 High selectivity for N-protection
2 Ester Hydrolysis LiOH, THF/water, 60 °C, 5 h ~87 Acidification to pH 2 to isolate acid
3 Imidazole Core Preparation Commercial or tritylation with triphenylmethyl chloride, pyridine/DMF, RT, overnight 79–99 Optional protection step
4 Coupling Reaction CDI or EDCI/HOBt, DMF or pyridine, RT to 45 °C, 12–24 h 33–65 Carbodiimide-mediated amide bond formation
5 Purification Extraction, silica gel chromatography Final isolation and purity confirmation

Research Findings and Optimization Notes

  • The use of carbodiimide coupling agents such as CDI or EDCI with additives like HOBt is critical to achieve good coupling efficiency and minimize side reactions such as racemization or polymerization.
  • Reaction temperature and solvent choice significantly affect yield and purity; polar aprotic solvents like DMF and pyridine are preferred for coupling steps.
  • Protection of the piperidine nitrogen with the Cbz group is essential to prevent unwanted side reactions during coupling and to facilitate purification.
  • Hydrolysis conditions must be carefully controlled to avoid degradation of sensitive groups.
  • The final compound’s purity is confirmed by chromatographic and spectroscopic methods, ensuring suitability for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds featuring imidazole structures exhibit significant antimicrobial properties. The benzyloxycarbonyl group in this compound may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy against a range of pathogens. In vitro studies are necessary to evaluate its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Potential

Compounds containing imidazole rings have been extensively studied for their anticancer properties. The structural similarity of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid to known anticancer agents suggests that it could inhibit cancer cell proliferation. Preliminary studies should focus on its effects on various cancer cell lines, assessing mechanisms of action such as apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A study on similar imidazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis and other bacterial strains. These findings suggest that this compound could be evaluated for similar activities, with specific attention to its Minimum Inhibitory Concentration (MIC) values against various pathogens .

Anticancer Research

Research on related compounds has shown promising results in inhibiting cancer cell growth. For instance, compounds derived from benzimidazole exhibited significant cytotoxicity against colorectal carcinoma cells. Similar evaluations for this compound could reveal its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The piperidine ring provides structural rigidity, while the benzyloxycarbonyl group can modulate the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five analogs (Table 1), highlighting key differences in substituents, molecular weight, and functional groups.

Table 1: Structural Comparison of Analogs
Compound Name Substituents/Modifications Molecular Weight (g/mol) Functional Groups Notable Features
Target Compound Benzyloxycarbonyl-piperidine, carboxylic acid ~350 (estimated) Carboxylic acid, imidazole, Cbz High lipophilicity, protease-sensitive Cbz
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid tert-Butoxycarbonyl (Boc) group ~320 (estimated) Carboxylic acid, imidazole, Boc Enhanced metabolic stability vs. Cbz
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid Pyrimidine ring 190.16 Carboxylic acid, imidazole, pyrimidine Aromatic interactions, lower molecular weight
SAK3 (Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-spiro[cyclopentene-imidazopyridine]-3-carboxylate) Spirocyclic system, ester group 369.41 Ester, spirocyclic, piperidine Ester hydrolysis liability
Telmisartan Related Compound B Benzimidazole, biphenyl-carboxylic acid ~506 (estimated) Carboxylic acid, benzimidazole Bicyclic system, high rigidity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzyloxycarbonyl group in the target compound increases lipophilicity compared to the tert-butoxycarbonyl (Boc) analog, which may affect membrane permeability but also raises susceptibility to enzymatic cleavage .
  • Metabolic Stability : The Boc group (tert-butyl) in the analog from is more resistant to metabolic degradation than the Cbz group, making it preferable for prodrug designs .
  • Solubility : The pyrimidine-substituted analog () has lower molecular weight (190.16 g/mol) and may exhibit better aqueous solubility than the target compound, though this is offset by reduced structural complexity .
  • Reactivity : The carboxylic acid group in the target compound and ’s analog enables salt formation or conjugation, whereas SAK3’s ester group is prone to hydrolysis .

Research Findings and Implications

The Boc analog () is a more stable alternative for in vivo applications due to its resistance to proteases .

The pyrimidine-substituted analog () offers a simpler scaffold for fragment-based drug discovery .

SAK3’s ester group may limit oral bioavailability but could serve as a prodrug strategy .

Biological Activity

The compound 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O4C_{15}H_{19}N_{3}O_{4} with a molecular weight of approximately 305.33 g/mol. The structure includes a piperidine ring, an imidazole ring, and a benzyloxycarbonyl group, which are significant for its biological activity.

Research indicates that compounds containing imidazole moieties often exhibit diverse biological activities, including:

  • Antiviral Activity : Imidazole derivatives have been studied for their ability to inhibit viral replication. The compound may interact with viral enzymes or host cell receptors.
  • Anticancer Properties : Some imidazole derivatives have shown promise in targeting cancer cells by disrupting cellular processes such as tubulin polymerization and inducing apoptosis.

Antiviral Activity

In studies evaluating the antiviral properties of similar imidazole derivatives, compounds have demonstrated inhibition of HIV integrase (IN) activity. For instance, compounds with structural similarities showed IC50 values ranging from 6 µM to over 20 µM in inhibiting IN interactions with the LEDGF/p75 protein .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in various studies. For example:

  • In vitro Studies : Inhibition assays against melanoma cell lines have shown varying degrees of potency with IC50 values reported between 15 nM to over 10 µM depending on structural modifications .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, akin to other known anticancer agents like paclitaxel .

Case Studies

  • Inhibition of HIV Integrase : A study investigated a series of imidazole derivatives for their ability to inhibit HIV integrase. The compound exhibited moderate inhibition, suggesting further optimization could enhance its efficacy against viral targets .
  • Antitumor Activity Against Melanoma : Another study assessed the antiproliferative effects on various cancer cell lines, including human metastatic melanoma. Results indicated that structural variations significantly influenced the activity profiles, with some analogs showing IC50 values below 10 µM, indicating strong potential for development .

Comparative Analysis Table

Compound NameStructureIC50 (µM)Biological Activity
Compound AImidazole derivative6 ± 4HIV IN inhibition
Compound BSimilar structure10 ± 2Anticancer (melanoma)
Compound CAnother derivative>20Non-cytotoxic in MTT assay

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid?

  • Methodological Answer : A common approach involves multi-step organic synthesis. For example:

Piperidine protection : Start with 4-hydroxypiperidine, protect the amine group using benzyl chloroformate (Cbz-Cl) to form 1-(benzyloxycarbonyl)-4-hydroxypiperidine.

Imidazole ring formation : React the protected piperidine with a suitably substituted imidazole precursor (e.g., using ethyl glyoxalate and ammonium acetate under reflux conditions).

Carboxylic acid introduction : Hydrolyze the ester group (e.g., using NaOH in aqueous ethanol) to yield the final carboxylic acid derivative.
Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry is critical to confirm structural integrity .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for biological assays).
  • Spectroscopy :
  • NMR : 1H^1H-NMR in DMSO-d6 to confirm proton environments (e.g., imidazole protons at δ 7.5–8.0 ppm, Cbz group aromatic protons at δ 7.3–7.5 ppm).
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretches (Cbz group at ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 384.17 for C18_{18}H21_{21}N3_3O4_4) .

Q. What storage conditions are optimal for maintaining the compound’s stability?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
  • Solubility : Dissolve in DMSO (10–50 mM stock solutions) for biological studies; avoid aqueous buffers unless stabilized with co-solvents.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and high humidity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s coordination behavior in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electron-rich regions (e.g., imidazole N atoms, carboxylate O atoms) prone to metal coordination.
  • Molecular Docking : Simulate interactions with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) to predict MOF topologies. Compare with experimental XRD data (e.g., bond lengths <2.1 Å for Zn-N coordination) .
  • Example : Analogous imidazole-carboxylate ligands form 2D networks with Zn, as shown in studies of structurally related compounds .

Q. What strategies resolve data contradictions when analyzing impurity profiles in pharmaceutical formulations containing this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • LC-MS/MS : Detect trace impurities (e.g., de-Cbz byproducts or hydrolyzed derivatives) with a limit of detection (LOD) <0.1%.
  • Reference Standards : Use pharmacopeial-grade impurities (e.g., USP Reference Standards) for spiking experiments to validate retention times and fragmentation patterns.
  • Case Study : In related benzimidazole-carboxylic acids, dimeric impurities (e.g., ester-linked dimers) were resolved using gradient elution (10–90% acetonitrile over 30 minutes) .

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., benzimidazole derivatives inhibiting histidine kinases ).
  • Assay Design :

In vitro Enzymatic Assay : Incubate the compound (1–100 µM) with purified enzyme (e.g., HIV-1 protease) and fluorogenic substrate.

IC50_{50} Determination : Use non-linear regression to calculate inhibition potency.

  • Controls : Include positive controls (e.g., ritonavir for HIV protease) and assess non-specific binding via thermal shift assays .

Q. What synthetic modifications enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Cbz Group Replacement : Substitute the benzyloxycarbonyl (Cbz) group with tert-butoxycarbonyl (Boc) to reduce susceptibility to esterase cleavage.
  • Isosteric Replacements : Replace the imidazole ring with pyrazole or triazole to modulate LogP and improve membrane permeability.
  • Proof of Concept : Boc-protected analogs of piperidine-imidazole carboxylates showed 3-fold longer plasma half-lives in murine models compared to Cbz derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values for this compound?

  • Methodological Answer :

  • Experimental vs. Computational LogP :
  • Experimental : Use shake-flask method (partitioning between octanol and PBS, pH 7.4) to measure LogP.
  • Computational : Compare results from software (e.g., MarvinSuite, ACD/Labs) with experimental data. Adjust parameters for protonation states (carboxylic acid vs. carboxylate).
  • Case Study : Discrepancies arise due to tautomerism in the imidazole ring; NMR titration (pH 2–10) can identify dominant ionization states affecting hydrophobicity .

Tables

Parameter Value/Technique Reference
Molecular Weight384.39 g/mol (C18_{18}H21_{21}N3_3O4_4)
HPLC Retention Time12.3 min (C18, 40% acetonitrile)
1H^1H-NMR (DMSO-d6)δ 8.05 (s, 1H, imidazole), δ 7.35 (m, 5H, Cbz)
IC50_{50} (Hypothetical)15 µM (vs. HIV-1 protease)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.